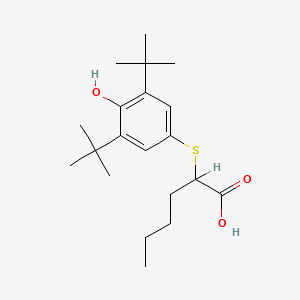
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid
概要
説明
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is an organic compound that features a phenolic group substituted with tert-butyl groups and a thioether linkage to a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid typically involves the following steps:
Formation of the Phenolic Intermediate: The starting material, 4-hydroxy-3,5-di-tert-butylphenol, is synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Thioether Formation: The phenolic intermediate is then reacted with hexanethiol under basic conditions to form the thioether linkage.
Carboxylation: The final step involves the carboxylation of the thioether intermediate to introduce the hexanoic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenolic derivatives.
科学的研究の応用
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized as a stabilizer in lubricants and cutting fluids.
作用機序
The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This antioxidant activity is enhanced by the presence of tert-butyl groups, which provide steric hindrance and stabilize the phenoxyl radical formed. The thioether linkage also contributes to its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but lacks the thioether linkage.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another antioxidant with a simpler structure.
Uniqueness
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is unique due to its combination of a phenolic antioxidant moiety with a thioether linkage and a hexanoic acid chain. This structure provides enhanced antioxidant properties and potential for diverse applications in various fields.
特性
CAS番号 |
53602-61-2 |
|---|---|
分子式 |
C20H32O3S |
分子量 |
352.5 g/mol |
IUPAC名 |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C20H32O3S/c1-8-9-10-16(18(22)23)24-13-11-14(19(2,3)4)17(21)15(12-13)20(5,6)7/h11-12,16,21H,8-10H2,1-7H3,(H,22,23) |
InChIキー |
CQGSORMFKDTILR-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
正規SMILES |
CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
同義語 |
2-((3,5-di-t-butyl-4-hydroxyphenyl)thio)hexanoic acid DH 990 DH 990, (+)-isomer DH 990, (+-)-isomer DH 990, (-)-isomer DH 990, monosodium salt DH-990 MDL 29350 MDL-29350 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














